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molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No. B041831
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997943

Procedure details

2.24 g (0.02 mole) of potassium t-butoxide were added to a solution of 3.55 g (0.01 mole) of 1-t-butoxycarbonyl-3-(p-toluenesulfonyloxymethyl)pyrrolidine [prepared as described in Step (3) above] dissolved in 50 ml of tetrahydrofuran. The mixture was then stirred at room temperature for 3 hours, after which it was poured into water and then extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried and concentrated by evaporation under reduced pressure. The residue was subjected to column chromatography through silica gel eluted with a 5:95 by volume mixture of ethyl acetate and toluene, to give 0.79 g of 1-t-butoxycarbonyl-3-methylenepyrrolidine as a pale yellow liquid.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:11][C:12]([N:14]1[CH2:18][CH2:17][CH:16]([CH2:19]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].O>O1CCCC1>[C:7]([O:11][C:12]([N:14]1[CH2:18][CH2:17][C:16](=[CH2:19])[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
WASH
Type
WASH
Details
eluted with a 5:95 by volume mixture of ethyl acetate and toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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